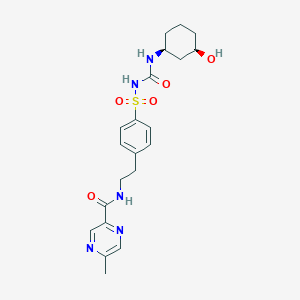

3-cis-Hydroxyglipizid

Übersicht

Beschreibung

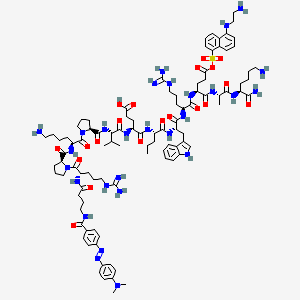

3-cis-Hydroxyglipizide is a metabolite of Glipizide, a sulfonylurea hypoglycemic agent . It is used as an antidiabetic . The chemical name is 1-[4-[2-(5-Methylpyrazine-2-carboxamido)ethyl]phenylsulfonyl]-3-(3-cis-hydroxycyclohexyl)urea .

Molecular Structure Analysis

The molecular formula of 3-cis-Hydroxyglipizide is C21H27N5O5S . The molecular weight is 461.53 . The structure includes a sulfonylurea group, a cyclohexyl group, and a pyrazine group .Physical And Chemical Properties Analysis

The density of 3-cis-Hydroxyglipizide is predicted to be 1.39±0.1 g/cm3 . The pKa value is predicted to be 5.05±0.10 .Wissenschaftliche Forschungsanwendungen

Pharmakokinetische Kräuter-Arzneimittel-Wechselwirkungen

3-cis-Hydroxyglipizid wurde auf seine potenziellen Wechselwirkungen mit Heilkräutern untersucht. So wurde festgestellt, dass der ethanoliche Extrakt von Andrographis paniculata (Burm. f.) (APE) und Andrographolid (AND), ein potenter CYP2C9-Induktor/Inhibitor, die pharmakokinetischen Parameter von Glipizid verändern können . Diese Studie zielte darauf ab, die potenziellen pharmakokinetischen Interaktionen zwischen Glipizid und APE/AND im Plasma normaler und diabetischer Ratten zu bestimmen .

Metabolische Hydroxy-Funktionalisierung

Der Cyclohexylring in Glibenclamid, einem verwandten Sulfonylharnstoff-Antidiabetikum, wird metabolisch zu 3-cis- und 4-trans-Hydroxy-Metaboliten oxidiert . Diese metabolische Hydroxy-Funktionalisierung führt zu einer erheblichen Abschwächung der antidiabetischen Aktivität . Ein ähnlicher Effekt wurde für Tolazamid beobachtet, bei dem der Azepanring an Position 4 metabolisch hydroxyliert wird .

Antidiabetische Aktivität

This compound ist ein Metabolit von Glipizid, einem Sulfonylharnstoff-Antidiabetikum . Änderungen der Glipizid-Plasmakonzentrationen, die durch metabolische Phasenunterschiede verursacht werden, können die Wirksamkeit der Therapie beeinflussen .

Entwicklung einer bioanalytischen Methode

Es wurde eine einfache und schnelle bioanalytische Technik für Glipizid mit einer unteren Quantifizierungslimite von 25 ng/mL entwickelt . Diese Methode zeigte folgende Parameter: Genauigkeit (Fehler ≤ 15%), Präzision (CV ≤ 15%), Selektivität, Stabilität und Linearität (R² = 0,998) bei Konzentrationen im Bereich von 25–1500 ng/mL .

Steigerung der Arzneistoffeffizienz

Die Verabreichung von APE verbesserte signifikant die Cmax- und AUC0–t/AUC0–∞-Glipizid-Werte bei normalen und diabetischen Ratten . Dies deutet darauf hin, dass die gemeinsame Verabreichung von APE mit Glipizid möglicherweise die Wirksamkeit des Arzneimittels verbessern könnte .

Reduktion der Bioverfügbarkeit des Arzneimittels

Andrographolid (AND) reduzierte die Bioverfügbarkeit von Glipizid bei diabetischen Ratten signifikant . Dies deutet darauf hin, dass die gemeinsame Verabreichung von AND mit Glipizid die Bioverfügbarkeit des Arzneimittels möglicherweise reduzieren könnte .

Wirkmechanismus

Target of Action

The primary target of 3-cis-Hydroxyglipizide is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .

Mode of Action

3-cis-Hydroxyglipizide works by sensitizing these pancreatic beta cells, stimulating them to release insulin . This insulin then helps to lower blood glucose levels .

Biochemical Pathways

3-cis-Hydroxyglipizide is a metabolite of glipizide, a second-generation sulfonylurea . Sulfonylureas are known to enhance the hypoglycemic potency by containing a more non-polar side chain in their chemical structure .

Pharmacokinetics

3-cis-Hydroxyglipizide is metabolized by CYP2C9 and CYP2C19 to inactive metabolites . Less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide . The mean terminal elimination half-life of glipizide ranged from 2 to 5 hours after single or multiple doses in patients with type 2 diabetes mellitus .

Result of Action

The result of 3-cis-Hydroxyglipizide’s action is the lowering of blood glucose levels . This is achieved through the stimulation of insulin release from the pancreatic beta cells .

Action Environment

The action, efficacy, and stability of 3-cis-Hydroxyglipizide can be influenced by various environmental factors. For example, co-administered medicinal herbs can modify a drug’s pharmacokinetics (PK), effectiveness, and toxicity .

Biochemische Analyse

Biochemical Properties

3-cis-Hydroxyglipizide plays a role in biochemical reactions primarily as a metabolite of glipizide. It interacts with various enzymes, proteins, and other biomolecules during its formation and subsequent metabolism. The primary enzymes involved in the metabolism of glipizide to 3-cis-Hydroxyglipizide are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . These enzymes catalyze the hydroxylation of glipizide, leading to the formation of 3-cis-Hydroxyglipizide. The interactions between 3-cis-Hydroxyglipizide and these enzymes are crucial for its formation and further metabolism.

Cellular Effects

3-cis-Hydroxyglipizide influences various cellular processes due to its origin from glipizide. Glipizide, and consequently its metabolite 3-cis-Hydroxyglipizide, affects pancreatic beta cells by stimulating insulin release. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx . The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules. Additionally, 3-cis-Hydroxyglipizide may impact cell signaling pathways, gene expression, and cellular metabolism through its effects on insulin secretion and glucose homeostasis.

Molecular Mechanism

The molecular mechanism of action of 3-cis-Hydroxyglipizide involves its interaction with ATP-sensitive potassium channels on pancreatic beta cells. By inhibiting these channels, 3-cis-Hydroxyglipizide causes membrane depolarization and calcium influx, which ultimately leads to insulin release . This mechanism is similar to that of glipizide, as 3-cis-Hydroxyglipizide is a metabolite formed from glipizide. The binding interactions with the potassium channels and the subsequent cellular responses are critical for the compound’s effects on insulin secretion and glucose regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-cis-Hydroxyglipizide can change over time due to its stability and degradation. Studies have shown that glipizide and its metabolites, including 3-cis-Hydroxyglipizide, undergo enterohepatic circulation, which can influence their temporal effects . The stability of 3-cis-Hydroxyglipizide in biological systems is essential for its sustained activity. Long-term effects on cellular function, such as prolonged insulin secretion and glucose regulation, have been observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-cis-Hydroxyglipizide vary with different dosages in animal models. At therapeutic doses, 3-cis-Hydroxyglipizide effectively stimulates insulin release and lowers blood glucose levels. At higher doses, toxic or adverse effects may occur, including hypoglycemia and potential damage to pancreatic beta cells . Animal studies have demonstrated threshold effects, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

3-cis-Hydroxyglipizide is involved in metabolic pathways related to the metabolism of glipizide. The primary enzymes responsible for its formation are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . These enzymes hydroxylate glipizide to produce 3-cis-Hydroxyglipizide. The metabolite may further undergo conjugation reactions, such as glucuronidation, to facilitate its excretion from the body. The interactions with these enzymes and the subsequent metabolic flux are crucial for the compound’s pharmacokinetics.

Transport and Distribution

The transport and distribution of 3-cis-Hydroxyglipizide within cells and tissues are influenced by its physicochemical properties. The compound is likely transported across cell membranes through passive diffusion or facilitated transport mechanisms. Binding proteins and transporters may also play a role in its distribution within the body . The localization and accumulation of 3-cis-Hydroxyglipizide in specific tissues can affect its activity and function.

Subcellular Localization

The subcellular localization of 3-cis-Hydroxyglipizide is primarily within pancreatic beta cells, where it exerts its effects on insulin secretion. The compound may also localize to other cellular compartments involved in its metabolism and excretion. Targeting signals or post-translational modifications may direct 3-cis-Hydroxyglipizide to specific organelles, influencing its activity and function .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-cis-Hydroxyglipizide can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Glipizide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Glipizide is first reduced to its corresponding alcohol using sodium borohydride in methanol.", "The resulting alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium hydroxide in ethanol to form the free base.", "The free base is then subjected to a stereoselective reduction using sodium borohydride in methanol to yield 3-cis-Hydroxyglipizide.", "The product is purified by recrystallization from water." ] } | |

CAS-Nummer |

38207-37-3 |

Molekularformel |

C21H27N5O5S |

Molekulargewicht |

461.5 g/mol |

IUPAC-Name |

N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide |

InChI |

InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-10-9-15-5-7-18(8-6-15)32(30,31)26-21(29)25-16-3-2-4-17(27)11-16/h5-8,12-13,16-17,27H,2-4,9-11H2,1H3,(H,22,28)(H2,25,26,29)/t16-,17+/m1/s1 |

InChI-Schlüssel |

GZLIUWBDTXQVBY-SJORKVTESA-N |

Isomerische SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O |

SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

Kanonische SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)